Product packaging for 5-Bromo-2-methoxymandelic acid(Cat. No.:)

5-Bromo-2-methoxymandelic acid

Cat. No.: B12114367
M. Wt: 261.07 g/mol
InChI Key: POORACPHOZSRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methoxymandelic acid is a substituted mandelic acid derivative of significant interest in medicinal and organic chemistry as a versatile chiral building block. Mandelic acid derivatives are recognized as critical intermediates for the synthesis of various pharmaceuticals and fine chemicals . This compound, featuring both bromo and methoxy functional groups, offers distinct sites for chemical modification, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . As a chiral α-hydroxy acid, it serves as a key precursor for researchers working in areas such as asymmetric synthesis and the development of chiral catalysts . The presence of the bromine atom facilitates further cross-coupling reactions, while the methoxy group can influence electronic properties and binding interactions. Researchers utilize such compounds in the development of analytical methods for enantioseparation, which is a critical step in chiral drug development . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO4 B12114367 5-Bromo-2-methoxymandelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

POORACPHOZSRDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Methoxymandelic Acid

Strategies for the Construction of 5-Bromo-2-methoxymandelic Acid Scaffolds

The synthesis of this compound can be approached by constructing the mandelic acid side chain on a pre-functionalized benzene (B151609) ring or by modifying a simpler mandelic acid derivative. The key challenge lies in the controlled introduction of the substituents at the desired positions on the aromatic ring.

The synthesis of the this compound core generally involves the strategic functionalization of an aromatic precursor. A common pathway begins with a commercially available or readily synthesized substituted benzene derivative, followed by the construction of the α-hydroxy acid side chain.

One logical precursor is 5-bromo-2-methoxybenzaldehyde (B189313). The synthesis of this aldehyde can be achieved from simpler starting materials. For instance, 2-methoxybenzoic acid can undergo electrophilic bromination. The methoxy (B1213986) group is an ortho-, para-director; however, steric hindrance from the adjacent carboxylic acid group can influence the regioselectivity, favoring bromination at the para position (position 5). A patent describes the bromination of m-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid, demonstrating the feasibility of selective bromination on a methoxy-substituted ring. google.com Similarly, 5-bromosalicylic acid can be methylated at the phenolic hydroxyl group using a reagent like dimethyl sulfate (B86663) to produce 5-bromo-2-methoxybenzoic acid. prepchem.com This benzoic acid derivative can then be converted to the required 5-bromo-2-methoxybenzaldehyde precursor through standard reduction protocols.

Alternatively, one could start with o-toluic acid, brominate it to form 5-bromo-2-methylbenzoic acid, and then perform subsequent functional group manipulations. chemicalbook.comchemimpex.com However, converting the methyl group to the required aldehyde and then to the mandelic acid side chain is a multi-step process.

Once the appropriately substituted benzaldehyde (B42025) is obtained, it can be converted to the corresponding mandelic acid. A classic method involves the formation of a cyanohydrin by reacting the aldehyde with cyanide, followed by acidic hydrolysis of the nitrile group to the carboxylic acid.

Table 1: Synthetic Precursors and Key Reactions for Scaffolding

Starting Material Key Transformation Intermediate Product Reference
m-Anisic acid Electrophilic bromination 2-Bromo-5-methoxybenzoic acid google.com
5-Bromosalicylic acid Methylation of hydroxyl group 5-Bromo-2-methoxybenzoic acid prepchem.com
2-Methylbenzoic acid Electrophilic bromination 5-Bromo-2-methylbenzoic acid chemicalbook.com

Regioselectivity: The synthesis of the 5-bromo-2-methoxy aromatic core requires precise control over the placement of the substituents. In electrophilic substitution reactions on a methoxy-substituted ring, the methoxy group acts as a strong activating, ortho-para directing group. When starting with 2-methoxybenzaldehyde (B41997) or 2-methoxybenzoic acid, the incoming electrophile (e.g., Br+) will be directed to the positions ortho and para to the methoxy group. The para-position (C5) is generally favored due to less steric hindrance compared to the ortho-position (C3). This inherent electronic preference facilitates the regioselective synthesis of the 5-bromo isomer. google.comchemicalbook.com

Stereoselectivity: The α-carbon of this compound is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. Non-stereoselective syntheses, such as those proceeding through a planar cyanohydrin intermediate, will produce a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers can be achieved through classical resolution using chiral resolving agents or by chiral chromatography.

For the direct synthesis of a single enantiomer (asymmetric synthesis), several strategies are employed. Biocatalysis, using enzymes, has become a powerful tool for producing enantiomerically pure α-hydroxy acids. researchgate.net For example, enzyme-catalyzed processes have been developed for the scalable synthesis of (R)-2-methoxymandelic acid. acs.org Such enzymatic methods could potentially be adapted for the 5-bromo substituted analogue. Another approach involves the use of chiral auxiliaries or catalysts during the synthesis to favor the formation of one stereoisomer over the other. researchgate.netnih.gov

Phase transfer catalysis (PTC) is a highly effective methodology for synthesizing mandelic acids from the corresponding benzaldehydes. This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).

In the synthesis of mandelic acid, the reaction typically involves the reaction of a benzaldehyde (dissolved in an organic solvent like chloroform (B151607), which also serves as a reactant) with an aqueous solution of a strong base like sodium hydroxide (B78521). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the hydroxide ion (or a related reactive species) from the aqueous phase to the organic phase. nih.govasianpubs.org This allows the reaction with the benzaldehyde to proceed under milder conditions and often with improved yields compared to traditional methods. sci-hub.senih.gov The use of ultrasonic irradiation can further enhance the reaction rate and yield by increasing the interfacial area between the phases. nih.govasianpubs.orgsci-hub.se

This PTC method can be directly applied to the synthesis of this compound, starting from 5-bromo-2-methoxybenzaldehyde.

Table 2: Phase Transfer Catalysis Conditions for Mandelic Acid Synthesis

Catalyst System Additive/Condition Yield Reference
Tetrabutyl ammonium bromide (TBAB) Ultrasound, Ionic liquid 89.6% nih.gov
Tetrabutyl ammonium bromide (TBAB) Ultrasound 83% asianpubs.org

Functional Group Interconversions and Derivatization from this compound

The presence of both a carboxylic acid and an α-hydroxyl group allows for a wide range of chemical transformations, making this compound a versatile synthetic intermediate.

The carboxylic acid group (-COOH) is a key site for derivatization. Standard organic transformations can be applied to modify this functionality.

Esterification: The carboxylic acid can be readily converted to an ester (R-COOR') by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Esterification is a common reaction for this class of compounds. lookchem.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (a 2-aryl-1,2-ethanediol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). imperial.ac.uk

Amidation: Reaction with an amine, typically activated by a coupling agent, yields the corresponding amide (R-CONR'R"). This is a fundamental transformation in the synthesis of many biologically active molecules. collectionscanada.gc.ca

Decarboxylation: Under certain conditions, particularly oxidative decarboxylation, the carboxylic acid group can be removed, leading to the formation of the corresponding aldehyde (5-bromo-2-methoxybenzaldehyde). niscpr.res.in

Halogenation (Hunsdiecker-type reaction): The carboxylic acid can be converted to a halide. For example, a Hunsdiecker-type reaction can convert a carboxylic acid to a bromide with one less carbon atom. organic-chemistry.org

Table 3: Selected Transformations of the Carboxylic Acid Group

Reaction Type Reagent(s) Product Functional Group Reference
Esterification R'OH, H+ Ester (-COOR') lookchem.com
Reduction LiAlH4 or BH3 Primary Alcohol (-CH2OH) imperial.ac.uk
Amidation R'R"NH, Coupling Agent Amide (-CONR'R") collectionscanada.gc.ca

The secondary alcohol group (-OH) at the α-position is another key handle for synthetic modification.

Oxidation: The α-hydroxyl group can be oxidized to a ketone, yielding the corresponding α-keto acid (5-bromo-2-methoxyphenylglyoxylic acid). Various oxidizing agents can be employed for this transformation. scispace.comniscpr.res.in

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, mesylate, or triflate, by reaction with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base. ub.eduvanderbilt.edu These sulfonates are excellent substrates for nucleophilic substitution (SN2) reactions.

Conversion to Halides: The alcohol can be directly converted to an alkyl halide using reagents like thionyl chloride (SOCl2) for chlorides or phosphorus tribromide (PBr3) for bromides. ub.eduvanderbilt.edu These halides can then participate in a variety of subsequent coupling or substitution reactions.

Etherification/Acylation: The hydroxyl group can be converted into an ether or an ester through reaction with an alkyl halide (Williamson ether synthesis) or an acyl chloride/anhydride, respectively. For instance, reaction with α-methoxymandelic acid itself has been used in some synthetic contexts. rsc.org

Table 4: Selected Transformations of the Alpha-Hydroxyl Group

Reaction Type Reagent(s) Product Functional Group Reference
Oxidation Hexamethylenetetramine-bromine (HABR) α-Keto acid scispace.com
Sulfonate Ester Formation TsCl, pyridine (B92270) Tosylate (-OTs) ub.eduvanderbilt.edu
Conversion to Bromide PBr3, pyridine Bromide (-Br) ub.eduvanderbilt.edu

Aromatic Substitutions and Transformations on the Halogenated Ring

The chemical reactivity of this compound is largely dictated by the substituents on its aromatic ring. The presence of a bromine atom, an electron-donating methoxy group, and the electron-withdrawing mandelic acid side chain creates a unique electronic environment that allows for a variety of substitution and transformation reactions. The bromine atom, in particular, serves as a versatile handle for introducing new functional groups through cross-coupling reactions.

One of the most significant transformations is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. For instance, the structurally related compound 5-Bromo-2-methoxyphenylboronic acid is utilized as a reactant in Suzuki-Miyaura cross-coupling reactions, indicating the feasibility of such transformations on this ring system. sigmaaldrich.com This methodology could be applied to this compound to synthesize a wide array of biaryl derivatives or other complex structures by replacing the bromine atom.

The halogenated ring can also undergo other metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form carbon-carbon triple bonds. The reaction of a related tri-halogenated alkenyl ether, derived from phenols, with trimethylsilylacetylene (B32187) using a palladium catalyst proceeded smoothly to yield a highly functionalized enyne structure. beilstein-journals.org This suggests that the bromine on the this compound ring could be similarly coupled with terminal alkynes.

Furthermore, the bromine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions, although the conditions would need to be carefully optimized. In nucleophilic aromatic substitution, the rate of reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com While the methoxy group is electron-donating, the carboxylic acid and hydroxyl groups of the mandelic acid side chain are electron-withdrawing, which could facilitate nucleophilic attack on the ring, particularly under forcing conditions.

Below is a table summarizing potential cross-coupling reactions applicable to the 5-bromo-2-methoxyphenyl scaffold, based on documented reactions of analogous compounds.

Reaction Type Catalyst/Reagents Potential Product Structure Reference
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base, Arylboronic acidAryl-substituted 2-methoxymandelic acid sigmaaldrich.com
Sonogashira CouplingPd/Cu catalyst, Base, Terminal alkyneAlkynyl-substituted 2-methoxymandelic acid beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of sustainable synthetic routes for fine chemicals like this compound is a critical area of modern chemical research. Green chemistry principles focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

One key aspect of a green synthetic approach involves the choice of starting materials and reagents. The synthesis of related compounds offers insights into potentially greener pathways. For example, the synthesis of vanillin (B372448), which can proceed through the intermediate 4-hydroxy-3-methoxymandelic acid, has been optimized to use guaiacol (B22219) and glyoxylic acid. atamanchemicals.com This process is noted for having fewer reaction steps and producing less pollution, which are significant advantages from a green chemistry perspective. atamanchemicals.com Applying a similar strategy, starting from a readily available and less hazardous precursor like 2-methoxymandelic acid and employing a selective bromination step could be a more sustainable route.

The bromination step itself is a prime target for green innovation. Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. A greener alternative involves using solid brominating agents like 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH). The synthesis of 5-Bromo-2-methylbenzoic acid from 2-methylbenzoic acid has been demonstrated with an 88% yield using DBDMH in concentrated sulfuric acid, which is a more manageable and potentially safer alternative to liquid bromine. chemicalbook.com

Solvent choice is another cornerstone of green chemistry. The synthesis of 5-bromo-2-methoxybenzoic acid, a direct precursor, has been described using methylene (B1212753) chloride for extraction. prepchem.com Future efforts could focus on replacing such chlorinated solvents with greener alternatives like supercritical fluids or bio-based solvents. Furthermore, minimizing reaction steps and purifying products through methods like recrystallization instead of chromatography can significantly reduce solvent waste and energy consumption. chemicalbook.com

The principles of a greener synthesis for this compound are summarized in the table below.

Green Chemistry Principle Conventional Method Proposed Sustainable Alternative Reference
Atom Economy / Waste Reduction Multi-step synthesis with protecting groupsConvergent synthesis from advanced intermediates (e.g., guaiacol, glyoxylic acid) atamanchemicals.com
Safer Reagents Use of liquid Bromine (Br₂)Use of solid brominating agent (e.g., DBDMH) chemicalbook.com
Safer Solvents Chlorinated solvents (e.g., Methylene Chloride)Recrystallization from ethanol; use of bio-based solvents chemicalbook.comprepchem.com
Energy Efficiency Reactions requiring prolonged heatingCatalytic reactions at lower temperatures atamanchemicals.com

By integrating these principles, the synthesis of this compound can be made more environmentally benign, economically viable, and safer for industrial production.

Investigations into Structure Activity Relationships Sar and Biological Interactions

Structure-Activity Relationship Studies of 5-Bromo-2-methoxymandelic Acid Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds. For derivatives of mandelic acid, these studies have focused on how modifications to the aromatic ring and the stereochemistry of the alpha-hydroxy acid moiety impact biological activity.

The substituents on the phenyl ring of mandelic acid derivatives play a critical role in their interaction with biological targets. The nature, position, and electronic properties of these groups can drastically alter a compound's efficacy.

For instance, in the context of sickle hemoglobin (HbS) polymerization inhibitors, the substitution pattern on the mandelic acid ring is a key determinant of activity. biomedres.us A study evaluating various aromatic carboxylic acids found that unsubstituted mandelic acid itself showed a considerable, concentration-dependent delay in HbS polymerization. biomedres.us However, the introduction of different substituents yielded varied results. The addition of a bromo group at the para-position (4-bromomandelic acid) unfortunately led to a significant decrease in anti-polymerization activity compared to the parent compound. biomedres.us Conversely, a derivative featuring a 4-hydroxy-3-methoxy substitution pattern, which combines features of the natural product vanillin (B372448) with the mandelic acid backbone, exhibited activity very similar to that of unsubstituted mandelic acid. biomedres.us

These findings suggest that while halogenation at the 4-position is detrimental, other substitutions like methoxy (B1213986) and hydroxyl groups can be well-tolerated or even beneficial, potentially by forming specific hydrogen bonds or other interactions within the binding site. biomedres.usnih.gov The decreased aromaticity of the ring caused by hydroxyl and methoxy substitutions can also influence reactivity. nih.gov The specific pattern of a 5-bromo and 2-methoxy substitution would introduce a unique combination of steric and electronic effects, with the electron-withdrawing bromine and electron-donating methoxy group influencing the molecule's interaction potential.

Table 1: Effect of Aromatic Substitution on Sickle Hemoglobin (HbS) Polymerization Data sourced from a high-throughput kinetic assay of HbS polymerization. biomedres.us

CompoundConcentration (mM)Delay Time (Td50) in minutes (avg ±SD)Fold Increase vs. Control
Control (No Inhibitor) -1.0 ± 0.01.0
DL-Mandelic Acid 100> 20> 20.0
DL-4-Bromomandelic Acid 252.0 ± 0.12.0
DL-4-Hydroxy-3-methoxymandelic Acid 100> 20> 20.0

The presence of a chiral center at the alpha-carbon of mandelic acid is of paramount importance for its biological interactions. mdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug. mdpi.compreprints.org This can lead to one enantiomer being therapeutically active while the other is inactive or even elicits unwanted side effects. mdpi.com

The three-dimensional arrangement of the hydroxyl group, carboxyl group, and phenyl ring around this chiral center dictates how the molecule fits into a binding pocket. nih.gov The interactions, which can include hydrogen bonds, dipole-dipole forces, and steric effects, are the basis for chiral recognition. researchgate.netscielo.org.mx For mandelic acid derivatives, the hydroxyl and carboxyl groups are key points of interaction, often forming hydrogen bonds with amino acid residues in a protein target. nih.govscispace.com

The separation and study of individual enantiomers are crucial. Chromatographic techniques using chiral stationary phases are often employed to resolve racemic mixtures of mandelic acid derivatives, allowing for the evaluation of each enantiomer's specific biological activity. mdpi.comsemanticscholar.org In many cases, such as with GPR88 agonists, the biological activity is confined to a single enantiomer, highlighting the critical role of the chiral center in ensuring the precise orientation required for molecular recognition and subsequent signal transduction. nih.gov

Mechanistic Probes for Understanding Molecular Interactions

Derivatives of this compound serve as valuable tools, or "mechanistic probes," to investigate and understand complex biological processes at the molecular level. Their ability to selectively interact with proteins allows researchers to elucidate biochemical pathways and study the intricacies of protein-ligand binding.

Mandelic acid and its derivatives are known to participate in and modulate various biochemical pathways. In nature, several bacterial species utilize the mandelate (B1228975) pathway to degrade aromatic compounds, a process involving enzymes like mandelate racemase and mandelate dehydrogenase. nih.gov

In a therapeutic context, these derivatives can act as inhibitors or modulators of specific pathways. For example, recently synthesized mandelic acid derivatives have been shown to suppress the virulence of Xanthomonas citri, the bacterium responsible for citrus canker, by inhibiting its type III secretion system (T3SS). acs.org This system is crucial for the bacteria to inject effector proteins into plant cells, and its inhibition prevents infection without killing the bacteria, a strategy that may reduce the development of resistance. acs.org

Furthermore, mandelic acid derivatives that act on G protein-coupled receptors (GPCRs), such as GPR88, modulate downstream signaling cascades. medchemexpress.com GPR88 is a Gαi/o-coupled receptor, and its activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). medchemexpress.com This modulation of the cAMP pathway affects numerous cellular functions, demonstrating how a specific protein-ligand interaction can have broad biochemical consequences.

The specific interactions between mandelic acid derivatives and their protein targets have been investigated in several key areas.

GPR88 Agonists: The orphan receptor GPR88, highly expressed in the brain's striatum, is a promising target for treating neuropsychiatric disorders. nih.govmedchemexpress.com Synthetic agonists based on mandelic acid and related structures have been developed to activate this receptor. Cryo-electron microscopy studies have revealed that these agonists bind to an allosteric site on the GPR88-G-protein complex, a pocket formed at the interface between the receptor and its coupled G-protein. nih.gov This binding stabilizes the active conformation of the receptor, initiating the signaling cascade. nih.govnih.gov The potency of these agonists, often measured by their EC50 value (the concentration required to elicit a half-maximal response), is highly dependent on their chemical structure, including the specific stereochemistry and substitutions on the aromatic ring. medchemexpress.com

Table 2: Activity of Selected GPR88 Agonists Data from cell-based cAMP functional assays. medchemexpress.com

CompoundDescriptionEC50
(1R,2R)-2-PCCA hydrochloride Potent GPR88 agonist603 nM (cell assay)
2-PCCA hydrochloride GPR88 agonist116 nM
RTI-13951-33 hydrochloride Potent, selective, brain-penetrant GPR88 agonist25 nM
GPR88 agonist 2 Potent, brain-penetrant GPR88 agonist14 µM

Sickle Hemoglobin Polymerization Inhibitors: Sickle cell disease is caused by the polymerization of deoxygenated sickle hemoglobin (HbS). haematologica.orghaematologica.org One therapeutic strategy is to find small molecules that inhibit this process. haematologica.org Aromatic compounds, including mandelic acid derivatives, have been investigated for this purpose. biomedres.us These molecules are thought to act by binding to hemoglobin, potentially increasing its affinity for oxygen or allosterically stabilizing the non-polymerizing R-state conformation. google.com As shown in SAR studies, substitutions on the phenyl ring significantly impact the inhibitory activity, demonstrating the specificity of the protein-ligand interaction required for a therapeutic effect. biomedres.us

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 5-Bromo-2-methoxymandelic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For aromatic compounds like this compound, the protons on the benzene (B151609) ring typically appear in the range of δ 6.5-8.0 ppm. The methoxy (B1213986) group protons (-OCH₃) would be expected to show a singlet peak, while the benzylic proton (-CH(OH)) and the carboxylic acid proton (-COOH) would also have characteristic chemical shifts. The exact positions of these signals can be influenced by the solvent used. washington.edu For instance, in deuterated chloroform (B151607) (CDCl₃), the residual solvent peak appears at approximately 7.26 ppm. rsc.org

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the range of δ 165-185 ppm. Aromatic carbons resonate between δ 100-150 ppm, and the methoxy carbon would appear further upfield. For example, in a related compound, N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide, the amidic and ketonic carbonyl carbons were observed at 177 ppm and 179 ppm, respectively. researchgate.net

2D NMR: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing connectivity between protons and carbons. acs.org HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically 2-3 bonds), helping to piece together the complete molecular structure by connecting different fragments of the molecule. acs.orgunl.edu These techniques are particularly useful for unambiguously assigning the signals of the aromatic protons and carbons.

Table 1: Representative NMR Data for Mandelic Acid Derivatives

Nucleus Chemical Shift (ppm) Range Notes
¹H Aromatic: 6.5-8.0 The exact chemical shifts and splitting patterns depend on the substitution pattern of the aromatic ring.
Methoxy (-OCH₃): ~3.8 Typically appears as a singlet.
Benzylic (-CH(OH)): ~5.0 Chemical shift can vary depending on solvent and concentration.
Carboxylic Acid (-COOH): >10 Often a broad singlet, its observation can depend on the solvent and water content.
¹³C Carbonyl (-COOH): 165-185
Aromatic (C-Br): ~115-125
Aromatic (C-O): ~150-160
Aromatic (C-H): 110-130
Benzylic (-CH(OH)): ~70-80
Methoxy (-OCH₃): ~55-60

Note: This table provides general, representative data for mandelic acid derivatives. Actual values for this compound may vary.

Mass Spectrometry (MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. It also provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation.

MS: In a typical mass spectrum, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). For the related compound 5-bromo-2-methoxybenzaldehyde (B189313), the mass spectrum shows prominent peaks at m/z 214 and 216. nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of this compound. For instance, the trimethylsilyl (B98337) (TMS) derivative of 4-methoxymandelic acid has been analyzed by GC-MS. nist.gov This technique separates the components of a mixture before they are introduced into the mass spectrometer.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds like this compound in complex mixtures. mdpi.comentegris.com This method separates the compound from a mixture using liquid chromatography, and then uses two stages of mass analysis (tandem mass spectrometry) for identification and quantification. researchgate.net The first stage selects the molecular ion, which is then fragmented, and the resulting fragment ions are analyzed in the second stage. This provides a high degree of specificity. core.ac.ukekb.eg

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group of the carboxylic acid and the alcohol, the carbonyl (C=O) group of the carboxylic acid, the C-O stretching of the ether and the alcohol, and the C-Br stretching. For example, the IR spectrum of 5-bromo-2-methoxybenzaldehyde shows distinct peaks that can be used for its identification. nih.gov The broad O-H stretch of the carboxylic acid typically appears in the region of 2500-3300 cm⁻¹, while the C=O stretch is found around 1700-1725 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound will give rise to characteristic absorption bands in the UV region. A study on the oxidation of mandelic acid derivatives using UV-Vis spectroscopy showed that the nature of the spectra can provide insights into the reaction mechanisms. scispace.com The UV-Vis spectra of related compounds often show absorption maxima that are indicative of the aromatic system. researchgate.net

Circular Dichroism (CD) for Stereochemical Analysis

Since this compound is a chiral molecule (it has a stereocenter at the carbon bearing the hydroxyl and carboxyl groups), it can exist as two enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectrum of each enantiomer will be a mirror image of the other, allowing for the determination of the absolute configuration and enantiomeric purity of a sample.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of non-volatile compounds like this compound. seishin-syoji.co.jp

Purity Assessment: In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For many mandelic acid derivatives, HPLC methods have been developed to achieve high levels of purity, often exceeding 97%. google.comgoogle.com

Quantification: HPLC with a suitable detector, such as a UV detector, can be used for the quantitative analysis of this compound. nih.gov By creating a calibration curve with standards of known concentrations, the concentration of the compound in an unknown sample can be determined. Chiral HPLC, using a chiral stationary phase or a chiral mobile phase additive, can be employed to separate and quantify the individual enantiomers of this compound. researchgate.netnih.gov Various factors such as the mobile phase composition, pH, and the type of chiral selector can significantly affect the separation of enantiomers. researchgate.netnih.gov

Table 2: Typical HPLC Parameters for the Analysis of Mandelic Acid Derivatives

Parameter Typical Value/Condition Reference
Column C18 (Reversed-Phase), Chiralpak AD (Chiral) google.comresearchgate.net
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphate, ammonium (B1175870) acetate) google.comresearchgate.net
Detection UV (e.g., 215 nm, 220 nm, 280 nm) google.comlcms.cz
Flow Rate 0.5 - 1.0 mL/min google.comgoogle.com
Column Temperature 20 - 30 °C google.comlcms.cz

Note: These parameters are illustrative and would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For a polar, non-volatile molecule like this compound, direct GC analysis is not feasible due to its high boiling point and the presence of a polar carboxylic acid and a hydroxyl group. mdpi.commdpi.comsemanticscholar.org Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. mdpi.comsemanticscholar.org

Research on analogous compounds, such as mandelic acid and its other substituted derivatives, provides a framework for the GC analysis of this compound. The primary derivatization strategies involve the esterification of the carboxylic acid group and the protection of the hydroxyl group. mdpi.commdpi.com

Derivatization Strategies

The two functional groups in this compound that require derivatization are the carboxylic acid and the hydroxyl group. Esterification of the carboxylic acid is commonly achieved by reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. The hydroxyl group can be converted to an ether or an acetate. mdpi.com These derivatizations reduce the polarity and increase the volatility of the compound, enabling its passage through the GC column.

A summary of potential derivatization reactions for this compound is presented below:

Functional GroupReagentDerivative Formed
Carboxylic AcidMethanol/H⁺Methyl Ester
Carboxylic AcidEthanol/H⁺Ethyl Ester
Hydroxyl GroupAcetic AnhydrideAcetate Ester
Hydroxyl GroupDiazomethaneMethyl Ether

Table 1: Potential Derivatization Strategies for this compound.

Detailed Research Findings

While specific studies on the GC analysis of this compound are not prevalent in the reviewed literature, extensive research on mandelic acid and its derivatives allows for the extrapolation of suitable analytical conditions. mdpi.commdpi.comsemanticscholar.orgnih.gov For instance, the GC analysis of various ring-substituted mandelic acid derivatives has been successfully performed using chiral stationary phases to separate enantiomers. mdpi.commdpi.com

The typical workflow involves dissolving the derivatized compound in a suitable organic solvent, such as ethyl acetate, before injection into the GC-MS system. mdpi.com The separation is achieved on a capillary column, often with a chiral stationary phase if the separation of enantiomers is desired. sigmaaldrich.comnih.gov

The following table outlines the probable GC conditions for the analysis of a derivatized this compound, based on established methods for similar compounds.

ParameterValue/Type
Instrument Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Column Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives like Beta Dex™ 325 or Astec® CHIRALDEX™ G-TA) sigmaaldrich.comamazonaws.com
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness amazonaws.com
Carrier Gas Helium or Hydrogen sigmaaldrich.comswgdrug.org
Injector Temperature 250 °C sigmaaldrich.com
Oven Temperature Program Initial temperature of 100-140°C, with a ramp to a final temperature of 250-300°C sigmaaldrich.comswgdrug.org
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) sigmaaldrich.comamazonaws.com
Detector Temperature 250-300 °C sigmaaldrich.comswgdrug.org
Injection Mode Split amazonaws.comswgdrug.org

Table 2: Probable GC and GC-MS Parameters for the Analysis of Derivatized this compound.

The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analyte based on its mass spectrum and fragmentation pattern. mdpi.comresearchgate.net For quantitative analysis, a Flame Ionization Detector (FID) can also be employed due to its high sensitivity and wide linear range. amazonaws.com The separation of the (R) and (S) enantiomers is a key aspect of the analysis for many applications, and the choice of a suitable chiral column is critical for achieving this separation. mdpi.comnih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that performed DFT calculations on 5-Bromo-2-methoxymandelic acid.

Conformational Analysis and Molecular Geometry Optimization

There is no available data from conformational analyses or geometry optimization studies for this compound.

Electronic Structure and Reactivity Predictions

Information regarding the electronic structure, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and reactivity descriptors for this compound, is not present in the current scientific literature.

Molecular Dynamics Simulations and Docking Studies

No literature detailing molecular dynamics simulations or specific docking studies for this compound could be located.

Ligand-Protein Interaction Modeling

There are no specific models of the interactions between this compound and any protein targets.

Prediction of Binding Affinities and Allosteric Modulation

Without docking or simulation studies, there are no predictions of binding affinities or potential allosteric modulatory effects for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that specifically include this compound in their training or test sets have been published.

Applications in Organic Synthesis and Materials Science Research

5-Bromo-2-methoxymandelic Acid as a Chiral Building Block

A chiral building block is a molecule that contains one or more stereocenters and is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. Mandelic acid and its derivatives are of great importance as they are frequently used as starting materials or critical intermediates in the synthesis of chiral drugs. nih.govresearchgate.netresearchgate.net The enantiomers of a chiral drug can have different physiological effects, with one being therapeutic (the eutomer) and the other being less active, inactive, or even causing adverse effects (the distomer). srce.hr

This compound serves as an exemplary chiral building block. Its structure contains:

A stereogenic center at the alpha-carbon (the carbon atom bearing the hydroxyl and carboxyl groups).

A carboxylic acid and a hydroxyl group, which are versatile handles for a variety of chemical transformations such as esterification and amidation.

A bromine atom on the phenyl ring, which is a key functional group for introducing further complexity through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). sigmaaldrich.com

A methoxy (B1213986) group, which influences the electronic properties of the aromatic ring and can be a precursor to a phenol (B47542) if demethylated.

The demand for enantiomerically pure forms of such building blocks has driven the development of various synthetic and separation strategies. These include the resolution of racemic mixtures and enantioselective synthesis, such as the biocatalytic hydrolysis of nitriles to produce specific enantiomers of α-hydroxy acids. almacgroup.comgoogle.com The use of ω-bromo-substituted chiral acids as precursors in asymmetric synthesis further underscores the value of this class of compounds. researchgate.net

Table 1: Examples of Substituted Mandelic Acids and Related Chiral Building Blocks

Compound Name Key Features/Applications Relevant Techniques
(R)-2-Methoxymandelic acid Intermediate for pharmaceuticals; synthesized via enantioselective dynamic kinetic resolution. almacgroup.com Biocatalysis (Nitrilase)
4-Bromomandelic acid Chiral building block; used in studies of enantioseparation. nih.govsrce.hr HPLC, CEC
2-Bromomandelic acid Used in studies of enantioseparation and crystal structure analysis. rsc.orgdergipark.org.tr X-ray Crystallography, HPLC
4-Methoxymandelic acid Important starting material for synthesis; prepared using phase transfer catalysis. nih.govresearchgate.net Phase Transfer Catalysis, HPLC

Intermediates in the Synthesis of Complex Organic Molecules

In a multi-step chemical synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired final product. This compound and its structural motifs are valuable intermediates in the construction of complex, often biologically active, organic molecules. nih.govtcichemicals.com

The strategic placement of its functional groups allows for a programmed sequence of reactions. For instance, the carboxylic acid can be converted to an amide, while the bromine atom remains available for a subsequent carbon-carbon bond-forming reaction. This versatility is highly prized in medicinal chemistry and natural product synthesis. rsc.org

A notable example is the synthesis of a potent antagonist for dopamine (B1211576) D2/D3 and serotonin-3 (5-HT3) receptors. A key component of this complex target molecule is the 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid moiety. nih.gov The synthesis of this fragment involves introducing the bromo and methoxy groups onto a pyridine (B92270) ring, demonstrating the utility of the "5-bromo-2-methoxy" substitution pattern in building blocks for pharmacologically active agents. nih.gov Although the core is a pyridine ring in this specific case, it highlights the synthetic value of this substitution pattern for creating complex molecular architectures.

Table 2: Research Findings on the Synthesis of Complex Molecules from Related Building Blocks

Starting Material/Motif Target Molecule/Class Significance of Finding Source
5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid Dopamine and Serotonin (B10506) Receptor Antagonist Demonstrates the use of the 5-bromo-2-methoxy substitution pattern in a key intermediate for a potent pharmaceutical agent. nih.gov
Mandelic Acid Derivatives Chiral Drugs Serve as critical intermediates or starting materials for a wide range of chiral pharmaceuticals. nih.govresearchgate.net
L-gulose (via intermediate 8) L-oxathiolanyl pyrimidine (B1678525) and purine (B94841) nucleosides The intermediate was condensed with various purine and pyrimidine bases to create potential anti-HIV agents. nih.gov

Development of Chiral Catalysts and Reagents for Asymmetric Transformations

Asymmetric transformations are chemical reactions that selectively produce one enantiomer of a chiral product over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

While direct reports of this compound being used as a catalyst are not prominent, its inherent chirality and functional groups give it significant potential for applications in this area. Chiral α-hydroxy acids and their derivatives can be employed in several ways:

Chiral Resolving Agents: As a chiral acid, it can react with a racemic mixture of a base to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by crystallization, allowing for the resolution of the racemic base.

Chiral Ligands: The carboxylic acid and hydroxyl groups can coordinate to a metal center. By incorporating this compound or its derivatives into a ligand structure, it is possible to create chiral metal complexes. These complexes can function as catalysts for a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Chiral Auxiliaries: The molecule could be temporarily attached to a prochiral substrate. The steric and electronic influence of the chiral auxiliary would then direct a subsequent reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

The field of chiral separations heavily relies on chiral selectors to differentiate between enantiomers. dergipark.org.tr Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) often use chiral stationary phases or mobile phase additives, such as cyclodextrins, to resolve racemic mixtures of mandelic acid derivatives. nih.govresearchgate.netmdpi.com This demonstrates the principle of chiral recognition, which is fundamental to the function of chiral catalysts and reagents. The ability of mandelic acid derivatives to be separated by these chiral systems is a testament to their well-defined three-dimensional structures, a prerequisite for any molecule intended for use in asymmetric catalysis.

Emerging Research Directions and Future Perspectives for 5 Bromo 2 Methoxymandelic Acid

The landscape of chemical synthesis and drug discovery is in a constant state of evolution, driven by the dual needs for greater efficiency and sustainability. For specialized molecules such as 5-Bromo-2-methoxymandelic acid, a derivative of mandelic acid, future research is poised to leverage cutting-edge technologies and methodologies. These advancements promise to refine its synthesis, uncover new applications, and integrate it more effectively into the development of novel therapeutics and materials. The following sections explore the key emerging research directions that are set to define the future of this and related mandelic acid derivatives.

Q & A

Q. What are the recommended safety protocols for handling 5-Bromo-2-methoxymandelic acid in laboratory settings?

  • Methodological Answer : Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before use. Employ full-body protective suits and respiratory masks if aerosolization is possible. Work in a fume hood to minimize inhalation risks, and avoid contact with drains or open environments. Dispose of contaminated materials according to federal and institutional guidelines .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies at elevated temperatures (e.g., 40°C) and humidity levels (75% RH) to predict long-term stability. Monitor purity via HPLC at regular intervals (e.g., 0, 1, 3, 6 months). Include control samples stored at -20°C in airtight, light-protected containers. Compare degradation products using LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature gradients. For example, using microwave-assisted synthesis at 120°C in DMF may reduce reaction time and enhance regioselectivity. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates with 1H NMR^1 \text{H NMR} to confirm structural integrity at each step .

Q. What advanced spectroscopic techniques resolve contradictions in reported molecular weight or functional group assignments for this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular weight (e.g., observed vs. calculated for C9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3). Use 2D NMR (COSY, HSQC) to distinguish overlapping proton signals in aromatic regions. Cross-validate with IR spectroscopy to identify carbonyl (1700–1750 cm1^{-1}) and methoxy (2850–2950 cm1^{-1}) stretches .

Q. How can researchers address discrepancies in biological activity data across studies using this compound derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability. Perform dose-response curves (0.1–100 µM) in triplicate and calculate IC50_{50} values using nonlinear regression. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Compare results with structurally analogous compounds (e.g., 5-Bromo-2-methoxyphenylacetic acid) to isolate substituent effects .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the mandelic acid backbone formation. Use asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol. Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and polarimetric detection. Recrystallize in ethanol/water mixtures to enhance optical purity .

Data and Methodology Tables

Parameter Analytical Technique Key Observations Reference
Purity (>95%)HPLC (C18, MeOH/H2 _2O)Single peak at 254 nm, RT = 8.2 min
Degradation ProductsLC-MS (ESI+)m/z 245.07 [M+H]+^+, 267.05 [M+Na]+^+
Methoxy Group Confirmation13C NMR^{13}\text{C NMR}δ 56.8 ppm (quartet for Br-C-OCH3_3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.